2-Ethyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-oxadiazole
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Overview
Description
2-Ethyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-oxadiazole is a heterocyclic compound that features both an oxadiazole and a pyrazole ring in its structure. The presence of the trifluoromethyl group on the pyrazole ring enhances its chemical stability and biological activity, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenyl-3-(trifluoromethyl)pyrazole share structural similarities.
Oxadiazole Derivatives: Compounds like 2,5-dimethyl-1,3,4-oxadiazole and 2-phenyl-5-(trifluoromethyl)-1,3,4-oxadiazole are structurally related.
Uniqueness
2-Ethyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-oxadiazole is unique due to the combination of the trifluoromethyl group and the dual heterocyclic rings, which confer enhanced stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
2-ethyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O/c1-3-8-14-15-9(18-8)6(2)17-5-4-7(16-17)10(11,12)13/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLHLIJKYLIAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C(C)N2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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